molecular formula C15H15NO3 B1215870 Tolmetin CAS No. 26171-23-3

Tolmetin

Cat. No.: B1215870
CAS No.: 26171-23-3
M. Wt: 257.28 g/mol
InChI Key: UPSPUYADGBWSHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclo-oxygenase (Cox-1 and Cox-2) enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are important in pain and inflammatory pathways .

Mode of Action

It is known that this compound inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin e in humans . This inhibition of prostaglandin synthesis is likely responsible for its anti-inflammatory action .

Biochemical Pathways

This compound’s action primarily affects the prostaglandin synthesis pathway. By inhibiting the cyclo-oxygenase enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Pharmacokinetics

This compound exhibits biphasic elimination from the plasma, consisting of a rapid phase with a half-life of one to two hours followed by a slower phase with a half-life of about five hours . It is rapidly and completely absorbed, and its plasma protein binding is decreased three to five-fold in certain conditions . This results in an increase in the volume of distribution for this compound and a marked increase in renal clearance .

Result of Action

The primary result of this compound’s action is the reduction of inflammation, pain, and fever. In animal studies, this compound has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation . It is used clinically for the relief of signs and symptoms of rheumatoid arthritis, osteoarthritis, and juvenile arthritis .

Biochemical Analysis

Biochemical Properties

Tolmetin plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects, including promoting inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . Additionally, this compound interacts with serum proteins, which affects its distribution and efficacy .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition leads to reduced inflammation and pain in affected cells. This compound also affects the expression of genes related to inflammation and immune response, thereby modulating the overall cellular environment .

Molecular Mechanism

The molecular mechanism of this compound involves the reversible inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition results in decreased formation of prostaglandin precursors, leading to its anti-inflammatory, analgesic, and antipyretic properties . This compound does not alter the course of the underlying disease but provides symptomatic relief by reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed, with peak plasma levels reached within 30-60 minutes after oral administration . Its anti-inflammatory effects are evident shortly after administration, but the drug is quickly cleared from the plasma, mainly by metabolism . Long-term studies have shown that this compound can prevent the development of experimentally induced polyarthritis in rats and decrease established inflammation .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. In rats, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activity . Higher doses of this compound result in more significant anti-inflammatory effects, but they also increase the risk of adverse effects such as gastrointestinal issues and renal toxicity . The relationship between the pharmacokinetics and the antinociceptive effect of this compound has been characterized by an indirect model using a population approach .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidation and conjugation. The majority of the administered dose is recovered in the urine within 24 hours, either as an inactive oxidative metabolite or as conjugates of this compound . This rapid clearance from the body ensures that this compound does not accumulate to toxic levels under normal dosing conditions.

Transport and Distribution

This compound is rapidly and almost completely absorbed after oral administration, with peak plasma levels being reached within 30-60 minutes . It is highly bound to serum proteins, which affects its distribution within the body . The volume of distribution is relatively low, indicating that this compound is primarily confined to the bloodstream and extracellular fluids .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. As an NSAID, it is likely to be distributed within the cytoplasm where it can interact with cyclooxygenase enzymes. The inhibition of these enzymes occurs within the cytoplasmic compartment, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

Chemical Reactions Analysis

Tolmetin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can occur at the pyrrole ring or the acetic acid moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include various this compound derivatives and metabolites .

Scientific Research Applications

Tolmetin has a wide range of scientific research applications:

Comparison with Similar Compounds

Tolmetin is similar to other NSAIDs such as indomethacin, ibuprofen, and naproxen. this compound is unique in its chemical structure as a pyrrole acetic acid derivative. Other similar compounds include:

This compound’s uniqueness lies in its specific chemical structure and its relatively rapid onset of action compared to some other NSAIDs.

Properties

IUPAC Name

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPUYADGBWSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt)
Record name Tolmetin [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043951
Record name Tolmetin
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Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolmetin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1.31e-01 g/L
Record name Tolmetin
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Record name Tolmetin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mode of action of tolmetin is not known. However, studies in laboratory animals and man have demonstrated that the anti-inflammatory action of tolmetin is not due to pituitary-adrenal stimulation. Tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in man. This reduction in prostaglandin synthesis may be responsible for the anti-inflammatory action. Tolmetin does not appear to alter the course of the underlying disease in man., ALTHOUGH IT DIFFERS CHEMICALLY FROM ASPIRIN & OTHER NONSTEROIDAL ANTI-INFLAMMATORY AGENTS, ITS PHARMACOLOGIC PROPERTIES ARE SIMILAR. /TOLMETIN SODIUM/, ...INHIBITS PROSTAGLANDIN SYNTHETASE IN VITRO. IT ALSO HAS BEEN SHOWN TO LOWER PLASMA LEVEL OF PROSTAGLANDIN E IN MAN. HOWEVER, SIGNIFICANCE OF THESE ACTIONS IN RELATION TO CLINICAL EFFECTS IS NOT KNOWN. /TOLMETIN SODIUM/
Record name Tolmetin
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Record name TOLMETIN
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Color/Form

CRYSTALS FROM ACETONITRILE

CAS No.

26171-23-3
Record name Tolmetin
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Record name Tolmetin
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Record name TOLMETIN
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Melting Point

155-157 °C (DECOMPOSES), 156 °C
Record name Tolmetin
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Record name TOLMETIN
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Record name Tolmetin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

Methyl 5-[cyanohydroxy(4-methylphenyl)methyl]-1-methylpyrrole-2-acetate, 55 mg (0.185 mmole) was heated on a steam bath in 15 percent NaOH (1.5 ml) for 3.5 hours. The reaction was cooled on ice for one hour then filtered. The solid was dissolved in distilled water, hot filtered, cooled, 3 N HCl was added to precipitate 0.48 g (100 percent) of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid, mp 153°-158°, undepressed by admixture with authentic material.
Name
Methyl 5-[cyanohydroxy(4-methylphenyl)methyl]-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the Grignard reagent prepared from 0.46 g. (20 mmol) of magnesium and 3.4 g. (20 mmol) of 4-bromotoluene in 15 ml. of anhydrous tetrahydrofuran was added under an atmosphere of nitrogen 1.12 g. (6.0 mmol) of the sodium salt of 5-cyano-1-methylpyrrole-2-acetic acid. To the resulting suspension was added 20 g. of diphenyl ether, and the reaction mixture was heated to remove tetrahydrofuran by distillation until the temperature reached 110° C. The reaction mixture was then successively heated under reflux at 110° C. for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. The ether phase was worked up in the manner described in Example 1 to give 100 mg. (9%) of purple solid that contained mainly 5-cyano-1-methylpyrrole-2-acetic acid by nmr analysis. The aqueous phase was heated in a steam bath for 7 hours and the product was isolated after extraction with methylene chloride to give 1.15 g. (yield: 75%, 83% based on unrecovered cyanoacid) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as a brown solid.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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20 mmol
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reactant
Reaction Step Two
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20 mmol
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6 mmol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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purple solid
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Synthesis routes and methods III

Procedure details

To a solution of the Grignard reagent prepared from 0.71 g. (31 mmol) of magnesium and 5.3 g. (31 mmol) of 4-bromotoluene in 20 ml. of anhydrous tetrahydrofuran was added under an atmosphere of nitrogen a solution of 0.98 g. (6.0 mmol) of 5-cyano-1-methylpyrrole-2-acetic acid in 5 ml. of tetrahydrofuran. After the resulting yellow suspension was heated to the boiling point, 20 g. of diphenyl ether was added, and tetrahydrofuran was distilled from the reaction mixture until the temperature reached 110° C. The reaction mixture was then heated under reflux (110° C.) for 1.5 hours. During this time, the color of the suspension changed from yellow to dark orange. The reaction mixture was cooled and partitioned between ether and dilute aqueous hydrochloric acid. The ether phase was extracted with five percent aqueous sodium hydroxide solution, which was then acidified and extracted with methylene chloride. The methylene chloride solution was dried over magnesium sulfate and concentrated to give 30 mg. of purple liquid which contained only a trace of starting cyanoacid by nmr analysis. The aqueous phase was heated in a steam bath for four hours, and the resulting suspension was cooled and extracted with methylene chloride. The methylene chloride solution was dried over magnesium sulfate and concentrated to give 1.33 g. (86% yield) of 1-methyl-5-p-toluoyl-pyrrole-2-acetic acid as a brown solid.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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31 mmol
Type
reactant
Reaction Step Two
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31 mmol
Type
reactant
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6 mmol
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Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of the Grignard reagent prepared from 0.71 g. (31 mmol) of magnesium and 5.3 g. (31 mmol) of 4-bromotoluene in a mixture of 20 ml. of anisole and 5 ml. of tetrahydrofuran was added over five minutes with stirring and heating a solution of 0.98 g. (6.0 mmol) of 5-cyano-1-methylpyrrole-2-acetic acid in a mixture of 5 ml. of anisole and 3 ml. of tetrahydrofuran. The reaction mixture was then heated under reflux (115° C.) for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. Following a work-up procedure similar to that described for Example 1, there was obtained from the ether phase 60 mg. of purple liquid that contained only a trace of starting cyanoacid, and from the aqueous phase, 1.18 g. (77% yield) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as a brown solid.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step Two
Quantity
31 mmol
Type
reactant
Reaction Step Three
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Reaction Step Four
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6 mmol
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Reaction Step Eight

Synthesis routes and methods V

Procedure details

To a solution of the Grignard reagent prepared from 0.82 g. (36 mmol) of magnesium and 6.2 g. (36 mmol) of 4-bromotoluene in 15 ml. of anhydrous tetrahydrofuran was added 1.2 g. of solid material which contained about 6.0 mmol of 5-cyano-1-methylpyrrole-2-acetate as the calcium salt and some water which persisted after drying in a vacuum oven. Diphenyl ether (20 g.) was added, and the reaction mixture was heated to remove tetrahydrofuran by distillation until the temperature reached 110° C. The reaction mixture was then heated under reflux for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. Following a work-up procedure similar to that described for Example 1, there was obtained 130 mg. (13%) of 5-cyano-1-methylpyrrole-2-acetic acid and 970 mg. (yield: 63%, 73% based on unrecovered cyanoacid) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as brown solids.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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36 mmol
Type
reactant
Reaction Step Two
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36 mmol
Type
reactant
Reaction Step Three
Name
5-cyano-1-methylpyrrole-2-acetate
Quantity
6 mmol
Type
reactant
Reaction Step Four
Name
calcium
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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